molecular formula C2H2N2S3 B1224285 3-Amino-1,2,4-dithiazole-5-thione CAS No. 6846-35-1

3-Amino-1,2,4-dithiazole-5-thione

Cat. No. B1224285
CAS RN: 6846-35-1
M. Wt: 150.3 g/mol
InChI Key: YWZHEXZIISFIDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound 3-Amino-1,2,4-dithiazole-5-thione (ADTT) has been recognized as an efficient sulfur-transfer reagent for the solid-phase synthesis of oligonucleotide phosphorothioates, a process that is crucial for reducing the cost of oligonucleotide manufacture significantly (Tang et al., 2000). This synthesis pathway highlights ADTT's role in facilitating cost-effective and efficient synthesis methodologies in organic chemistry.

Molecular Structure Analysis

Although the exact molecular structure of this compound is not detailed in the provided papers, related compounds such as 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have been synthesized and characterized, revealing insights into the stability, vibrational, absorption, and photoluminescence properties of similar sulfur-nitrogen heterocycles. These studies utilize both experimental and theoretical approaches to elucidate the geometric and electronic properties of these compounds, suggesting a high degree of stability and interesting optical properties for ADTT by analogy (Nadeem et al., 2017).

Scientific Research Applications

1. As a Sulfurizing Agent in Oligonucleotide Synthesis

3-Amino-1,2,4-dithiazole-5-thione (ADTT) has been identified as an efficient sulfur transfer reagent for DNA and RNA synthesis. Its reactivity with compounds containing P(III) atoms makes it suitable for oligonucleotide synthesis, as explored by Guzaev in "Reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis" (Guzaev, 2011).

2. In Large-Scale Synthesis of Oligonucleotide Phosphorothioates

ADTT is a cost-effective compound for the large-scale synthesis of oligonucleotide phosphorothioates. Its application in the phosphoramidite method has significantly reduced manufacturing costs, as detailed in Tang et al.'s study, "Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using this compound as an Efficient Sulfur-Transfer Reagent" (Tang, Han, Tang, & Zhang, 2000).

3. For Polymer-Supported Sulfur-Transfer

ADTT has been utilized as a polymer-supported sulfur-transfer reagent for the solution-phase synthesis of phosphorothioates. This novel approach is highlighted in Zhang et al.'s research titled "A novel polymer-supported sulfur-transfer reagent for the synthesis of phosphorothioates" (Zhang, Han, Tang, & Tang, 2002).

4. In the Formation of Isoperthiocyanic Acid

The compound's rate of formation from potassium thiocyanate in aqueous sulfuric acid was studied by Hall and Wilson, providing insight into its potential applications in chemical synthesis. Their study is titled "Rates of formation of isoperthiocyanic acid (5-Amino-1,2,4-dithiazole-3-thione) from thiocyanate in aqueous solution" (Hall & Wilson, 1969).

5. In Synthesis of Triazole Derivatives

ADTT has been used in the synthesis of triazole derivatives, which are crucial in pharmacological research. This application is discussed in the study "Recent achievements in studying the reactivity of 1,2,4-triazole-3-thione derivatives (literature review)" by Kaplaushenko (Kaplaushenko, 2019).

6. In Solvent-Free Green Synthesis Methods

ADTT has been involved in solvent-free green synthesis methods, indicating its role in environmentally friendly chemical processes. This is detailed in Liu, Song, and Yin's study "Solvent-Free Green Synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thione by Grinding" (Liu, Song, & Yin, 2015).

Safety and Hazards

3-Amino-1,2,4-dithiazole-5-thione may cause damage to organs through prolonged or repeated exposure . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-1,2,4-dithiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c3-1-4-2(5)7-6-1/h(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZHEXZIISFIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)SS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218576
Record name 1,2,4-Dithiazolidine-3-thione, 5-imino-
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Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6846-35-1
Record name Amino-3H-1,2,4-dithiazole-3-thione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Dithiazolidine-3-thione, 5-imino-
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Record name Xanthane hydride
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Record name 1,2,4-Dithiazolidine-3-thione, 5-imino-
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Record name 5-amino-3H-1,2,4-dithiazole-3-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Xanthane hydride in chemical synthesis?

A1: Xanthane hydride is primarily recognized as an efficient sulfur-transfer reagent in organic synthesis. It is particularly useful in the solid-phase synthesis of oligonucleotide phosphorothioates, a class of important therapeutic molecules [, ].

Q2: How does Xanthane hydride facilitate sulfur transfer to phosphorous(III) compounds?

A2: Contrary to earlier assumptions, the reaction mechanism involves the nucleophilic attack of the phosphorus atom on the sulfur atom adjacent to the thiocarbonyl group of Xanthane hydride, not the amino group [, , ]. This attack forms a phosphonium ion intermediate, which subsequently decomposes into the desired phosphine sulfide or thiophosphate, along with thiocarbamoyl isothiocyanate as a byproduct [, , ].

Q3: What experimental evidence supports the proposed mechanism of sulfur transfer by Xanthane hydride?

A3: Several lines of evidence support the proposed mechanism:

  • Trapping Experiments: The transient thiocarbamoyl isothiocyanate byproduct has been successfully trapped using nucleophiles, confirming its formation during the reaction [].
  • Kinetic Studies: The sulfurisation reaction exhibits second-order kinetics, consistent with a bimolecular reaction involving both Xanthane hydride and the phosphorous(III) compound [].
  • Hammett & Taft Analysis: Negative Hammett (ρ ≈ -1.0) and Taft reaction constants point towards the development of partial positive charge in the transition state, corroborating the formation of a phosphonium ion intermediate [].

Q4: How does the solvent polarity affect the rate of sulfurisation reactions involving Xanthane hydride?

A4: Studies indicate that increasing solvent polarity leads to a decrease in the sulfurisation rate []. This observation is attributed to the increased stability of Xanthane hydride in more polar solvents, making it less reactive.

Q5: Beyond phosphorous compounds, what other reactions is Xanthane hydride known to participate in?

A5: Xanthane hydride demonstrates versatility in several other reactions, including:

  • Formation of 1,3,5-thiadiazine derivatives: Reaction with dicyandiamide yields novel 1,3,5-thiadiazine derivatives, expanding its synthetic utility [].
  • Aminomethylation: Under specific conditions, Xanthane hydride reacts with primary amines and formaldehyde to form a new heterocyclic system: 6,7-dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a][1,3,5]triazine [].

Q6: Have any computational studies been conducted to investigate Xanthane hydride and its reactions?

A6: Computational calculations have been employed to confirm the site of nucleophilic attack by phosphorous(III) compounds on Xanthane hydride, further validating the proposed mechanism of sulfur transfer [].

Q7: Are there any known applications of Xanthane hydride derivatives in materials science?

A7: Researchers have explored alkylphenol derivatives of Xanthane hydride as potential additives for fuels and lubricants due to their antioxidative and anticorrosive properties []. Additionally, a Xanthane hydride derivative, 2,5-bis(5-thione1,2,4-dithiazol-3-ylcarbamoyl)-terephthalic acid, has been used to modify silver nanoparticles, enhancing their tribological properties [].

Q8: What are the structural characteristics of Xanthane hydride?

A8: While the exact molecular weight is not provided in the abstracts, the molecular formula of Xanthane hydride is C3H3N3S3. The crystal structure of Xanthane hydride has been determined through X-ray investigations [, ].

Q9: Are there alternative sulfur-transfer reagents available, and how does Xanthane hydride compare?

A9: While alternative sulfur-transfer reagents exist, Xanthane hydride offers advantages such as commercial availability, low cost, and high efficiency in oligonucleotide phosphorothioate synthesis, making it a preferred choice in many applications [].

Q10: What research infrastructure and resources are essential for studying Xanthane hydride and its applications?

A10: Research on Xanthane hydride benefits from:

  • Analytical Techniques: NMR spectroscopy is crucial for monitoring reactions and characterizing products []. Other essential techniques include FTIR, TEM for material characterization [], and X-ray diffraction for structural studies [, ].

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